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molecular formula C9H5ClO2 B1593965 3-(4-Chlorophenyl)propiolic acid CAS No. 3240-10-6

3-(4-Chlorophenyl)propiolic acid

Cat. No. B1593965
M. Wt: 180.59 g/mol
InChI Key: HXUUKDJAFBRYMD-UHFFFAOYSA-N
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Patent
US04062955

Procedure details

p-Chlorophenylpropiolic acid (3.3 g) and propiolic acid (7.6 g) in acetic anhydride (80 ml) were refluxed for 12 hr. The solution was concentrated (to 40 ml) and the precipitate which formed on cooling was recrystallised from acetone to give 6-chloro-2,3-naphthalenedicarboxylic anhydride (2.3 g) m.p. 220°.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[C:13](O)(=[O:16])[C:14]#[CH:15]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH:8]=[C:9]1[C:10]([O:12][C:13](=[O:16])[C:14]1=[CH:15]2)=[O:11]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C#CC(=O)O
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated (to 40 ml)
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C3C(=CC2=CC1)C(=O)OC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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